molecular formula C16H13NO B14302224 1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 118060-75-6

1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14302224
CAS No.: 118060-75-6
M. Wt: 235.28 g/mol
InChI Key: XVQHBLBRDGZLNE-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrol-3-one family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyrrol-3-one ring substituted with two phenyl groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through various methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions . The starting aminoacetylenic ketone is prepared by cross-coupling propargylamines with acyl chlorides in the presence of a PdCl2/CuI/Ph3P catalytic system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrol-3-one derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrol-3-one derivatives, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

1,2-Diphenyl-1,2-dihydro-3H-pyrrol-3-one can be compared with other pyrrol-3-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups at the 1 and 2 positions enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

118060-75-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1,2-diphenyl-2H-pyrrol-3-one

InChI

InChI=1S/C16H13NO/c18-15-11-12-17(14-9-5-2-6-10-14)16(15)13-7-3-1-4-8-13/h1-12,16H

InChI Key

XVQHBLBRDGZLNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C=CN2C3=CC=CC=C3

Origin of Product

United States

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